(4-(Methylthio)phenyl)hydrazine hydrochloride
Overview
Description
(4-(Methylthio)phenyl)hydrazine hydrochloride, abbreviated as MTPH-HCl, is a chemical compound that is widely used in scientific research due to its unique properties. It is a white, odourless, crystalline powder that is soluble in water and alcohols. MTPH-HCl is a strong oxidizing agent and has been used in a variety of applications, including synthesis, biochemistry, and physiological research.
Scientific Research Applications
Antihypertensive and α-Blocking Agents
- Synthesis and Biological Activities: Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, treated with hydrazine hydrate and other reagents, yielded derivatives including thiosemicarbazides and Schiff bases. These compounds demonstrated significant antihypertensive α-blocking activity and low toxicity, suggesting potential in cardiovascular drug development (Abdel-Wahab et al., 2008).
Antitubercular and Antimicrobial Activity
- Pyrazole Derivatives: New compounds synthesized via condensation of 1-phenyl-3-p-(methylthio)phenyl-4-formylpyrazole with aryl ketones and hydrazine hydrate showed notable in vitro antitubercular and antimicrobial activities. These compounds were effective against Mycobacterium tuberculosis and several bacterial and fungal strains, highlighting their potential as antimicrobial agents (Chovatia et al., 2006).
Synthesis of Fused Pyrimidines
- Reactions with 2-methylthiopyrimidines: The study demonstrates the synthesis of new fused pyrimidines by reacting 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate. These reactions yielded various derivatives with potential for further pharmacological exploration (El-Reedy et al., 1989).
Serotonin Antagonist and Antianxiety Activities
- Pyrrolidine Derivatives: Synthesis of heterocyclic candidates from N-(p-substituted phenyl)-4-cyanopyrrolidin-3-ones and their hydrazines, treated with phenyl isothiocyanate and other reagents, resulted in compounds with high serotonin antagonistic and antianxiety activities. This suggests their potential use in mental health therapies (Abdalla et al., 2008).
Antiviral Activity Against Hepatitis A Virus
- Pyridazine Derivatives: The synthesis of 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones and subsequent derivatives showed high effect against Hepatitis A Virus (HAV), making them candidates for further antiviral drug development (Flefel et al., 2017).
Fluorescent Probe for Hydrazine Detection
- Environmental and Biological Monitoring: A ratiometric fluorescent probe, designed for detecting hydrazine, exhibits low cytotoxicity and large Stokes shift, making it suitable for environmental water systems and biological sample testing. This development is crucial for monitoring hydrazine levels due to its high toxicity (Zhu et al., 2019).
Determination of Water Pollutants
- Nanostructure-Amplified Sensor: The development of an amplified sensor using 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline for measuring hydrazine in the presence of 4-chlorophenol in water, demonstrates a significant advancement in detecting major water pollutants (Tahernejad-Javazmi et al., 2018).
Spirothiopyran Derivatives Synthesis
- Chemical Synthesis: The treatment of 4-thiopyrylidenemalononitriles with hydrazine hydrate and other reagents led to the synthesis of various spirothiopyran derivatives. These compounds could serve as precursors or intermediates in pharmaceutical chemistry (El-Ghanam, 2003).
Structural and Reactivity Properties of Hydrazine Derivatives
- Pharmaceutical Applications: Investigating the vibration and interaction of pharmaceutically active hydrazine derivatives revealed insights into their chemical reactivity, stability, and potential biological activities. This study contributes to the understanding of hydrazine derivatives for future pharmaceutical applications (Mary et al., 2021).
Anti-Tubercular Activity of Pyrazoline Derivatives
- Pharmacological Properties: The synthesis and evaluation of N-substituted pyrazoline derivatives revealed significant in vitro anti-tubercular activity, particularly against Mycobacterium tuberculosis. This research highlights the potential of these compounds in tuberculosis treatment (Ali et al., 2007).
Cytotoxicity Against Breast Cancer Cell Lines
- Anticancer Potential: The synthesis of 4-hydrazinylphenyl benzenesulfonate and its significant cytotoxicity against breast cancer Michigan Cancer Foundation-7 cell lines indicates its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).
Analgesic and Anti-inflammatory Activities
- Pharmacological Evaluation: Novel pyridazine derivatives synthesized in this research showed promising analgesic and anti-inflammatory activities in experimental animals. This study contributes to the search for safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).
Isoxazoles and Pyrazoles Synthesis
- Chemical Synthesis under Solvothermal Conditions: This study highlights the eco-friendly synthesis of substituted isoxazoles and pyrazoles, demonstrating an advancement in green chemistry methods (Musad et al., 2010).
Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
- Antimicrobial Potential: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their subsequent evaluation for antibacterial activity contributes to the search for new antimicrobial agents (Rostamizadeh et al., 2013).
properties
IUPAC Name |
(4-methylsulfanylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHWWJATARMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375452 | |
Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylthio)phenyl)hydrazine hydrochloride | |
CAS RN |
35588-53-5, 58626-97-4 | |
Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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